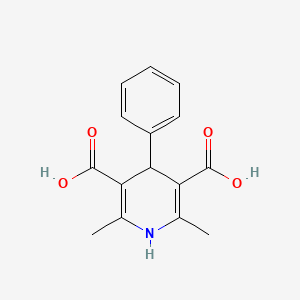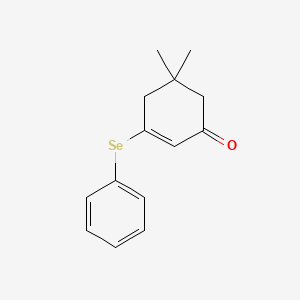
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3,4,5-trichloropyridine using trichloromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine include:
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of both trichloromethyl and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
| 77468-42-9 | |
Molekularformel |
C6H2Cl6N2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
3,4,5-trichloro-6-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(10,11)12)14-5(13)3(1)9/h(H2,13,14) |
InChI-Schlüssel |
JIQBAUZXMDOZGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)N)C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





